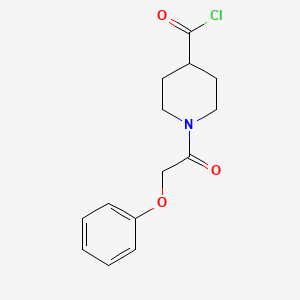
1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride
描述
1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a phenoxyacetyl group and a carbonyl chloride group
属性
IUPAC Name |
1-(2-phenoxyacetyl)piperidine-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-14(18)11-6-8-16(9-7-11)13(17)10-19-12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXBODOVJIFYBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)Cl)C(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride typically involves the following steps:
Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is treated with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride.
Acylation of Piperidine: The phenoxyacetyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form 1-(2-Phenoxyacetyl)piperidine.
Formation of Carbonyl Chloride: Finally, the 1-(2-Phenoxyacetyl)piperidine is treated with oxalyl chloride (COCl₂) to introduce the carbonyl chloride group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: This reaction can be carried out under acidic or basic conditions, often using water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols and Amines: Formed from reduction reactions.
科学研究应用
1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The phenoxyacetyl group can enhance the compound’s binding affinity and specificity towards its target.
相似化合物的比较
Similar Compounds
1-(2-Phenoxyacetyl)piperidine: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
1-(2-Phenoxyacetyl)piperidine-4-carboxylic acid: Formed from the hydrolysis of the carbonyl chloride group.
1-(2-Phenoxyacetyl)piperidine-4-alcohol: Formed from the reduction of the carbonyl chloride group.
Uniqueness
1-(2-Phenoxyacetyl)piperidine-4-carbonyl chloride is unique due to the presence of both the phenoxyacetyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


